

Ezutromid (SMT C1100) Clinical Trial Failure: A Technical Support Center

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Compound of Interest

Compound Name: *Utrophin modulator 1*

Cat. No.: B12393359

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For researchers, scientists, and drug development professionals, understanding the nuances of clinical trial outcomes is paramount for future innovation. This technical support center provides a detailed analysis of the clinical trial failure of ezutromid (SMT C1100), a former drug candidate for Duchenne muscular dystrophy (DMD).

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the ezutromid clinical trial?

The Phase 2 clinical trial, known as PhaseOut DMD, was discontinued because it failed to meet its primary and secondary endpoints after 48 weeks of treatment.[\[1\]](#)[\[2\]](#)[\[3\]](#) Despite being well-tolerated, ezutromid did not demonstrate a clinical benefit in patients with Duchenne muscular dystrophy.[\[1\]](#)[\[4\]](#)

Q2: What were the specific endpoints that the PhaseOut DMD trial failed to meet?

The primary endpoint was the change from baseline in magnetic resonance imaging (MRI) parameters of leg muscles. Secondary endpoints included changes in utrophin protein levels and muscle fiber regeneration, assessed through muscle biopsies. While some encouraging interim results were observed at 24 weeks, these were not sustained at the 48-week mark.

Q3: Were there any positive signs observed during the clinical trial?

Yes, interim data at 24 weeks showed some promising signals. Specifically, there was a statistically significant decrease in muscle inflammation as measured by magnetic resonance spectroscopy (MRS-T2) and a reduction in muscle damage biomarkers. However, these positive effects did not translate into a sustained clinical benefit at the 48-week conclusion of the trial.

Q4: What was the intended mechanism of action for ezutromid?

Ezutromid was developed as a utrophin modulator. The therapeutic strategy was to upregulate the production of utrophin, a protein that is structurally and functionally similar to dystrophin. In DMD, the absence of dystrophin leads to progressive muscle degeneration. The hope was that increasing utrophin levels could compensate for the lack of dystrophin and slow the progression of the disease.

Q5: Was the mechanism of action of ezutromid fully understood during the trial?

Initially, ezutromid was identified through phenotypic screening. Later research, after the trial's conclusion, revealed that ezutromid acts as an antagonist of the aryl hydrocarbon receptor (AhR). It is now understood that AhR antagonism leads to the upregulation of utrophin. This lack of a complete understanding of the molecular target during the trial made it challenging to interpret the clinical results and the lack of sustained efficacy.

Troubleshooting Guide for Future Utrophin Modulation Research

For researchers working on similar therapeutic approaches, the ezutromid trial offers several key learning points:

- Challenge: Discrepancy between preclinical models and human clinical outcomes.
 - Troubleshooting: While ezutromid showed promise in mdx mouse models, this did not translate to humans. It is crucial to rigorously evaluate the translatability of preclinical models and identify biomarkers that are more predictive of clinical efficacy in humans.
- Challenge: Transient or insufficient target engagement.

- Troubleshooting: The encouraging 24-week data that was not maintained at 48 weeks suggests that the biological effect may have been transient. Future studies should incorporate more frequent and sensitive pharmacodynamic biomarkers to ensure sustained target engagement and biological activity over the long term.
- Challenge: Lack of a clear dose-response relationship.
- Troubleshooting: The PhaseOut DMD trial used a fixed dose. Future trial designs could benefit from adaptive designs that allow for dose adjustments based on interim biomarker data to optimize the therapeutic effect.
- Challenge: Incomplete understanding of the drug's mechanism of action.
 - Troubleshooting: The discovery of ezutromid's effect on the AhR pathway came late. A thorough elucidation of a drug's mechanism of action before or during early clinical development is critical for interpreting clinical data and designing more effective next-generation therapies.

Data Summary

PhaseOut DMD Trial Interim vs. Final Results

Metric	24-Week Interim Results	48-Week Final Results
Muscle Inflammation (MRS-T2)	Statistically significant decrease observed.	Did not meet primary endpoint.
Muscle Damage (Biopsy)	Statistically significant reduction in developmental myosin.	Did not meet secondary endpoint.
Utrophin Protein Levels	Modest increase observed.	Did not meet secondary endpoint.
Clinical Benefit	Encouraging early signs.	No clinical benefit observed.

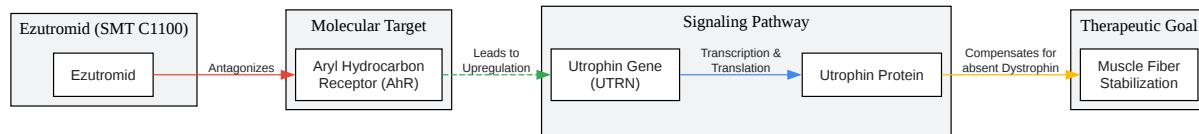
Experimental Protocols

Magnetic Resonance Spectroscopy (MRS) for T2 Relaxation Time:

A common non-invasive method to assess muscle inflammation and health in DMD clinical trials.

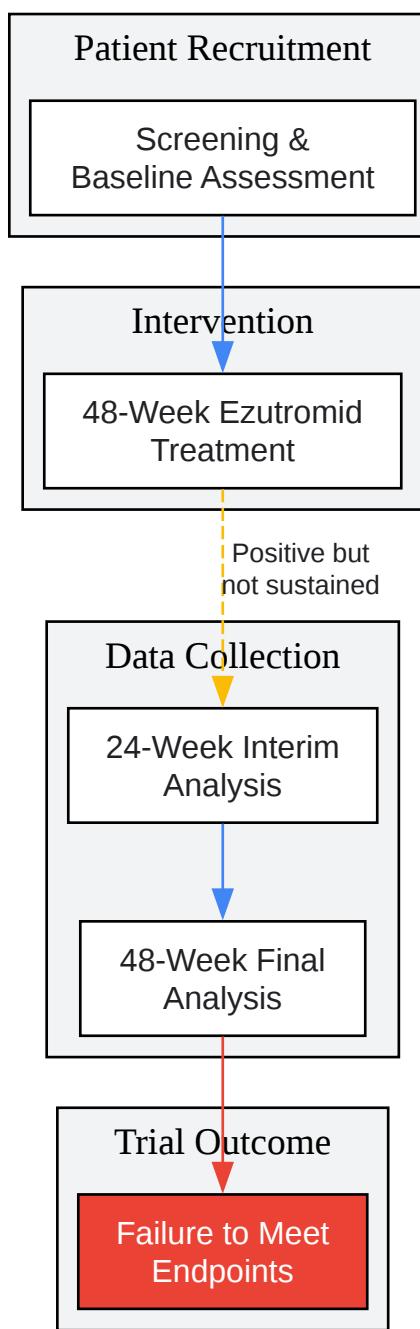
- Patient Positioning: The patient is positioned in the MRI scanner to allow for imaging of the target leg muscles (e.g., soleus, vastus lateralis).
- Image Acquisition: A multi-slice, multi-echo spin-echo sequence is used to acquire T2-weighted images at multiple echo times.
- Data Analysis: The signal intensity from a region of interest within the muscle is measured at each echo time. A mono-exponential decay curve is then fitted to the data to calculate the T2 relaxation time. An increase in T2 is generally associated with increased inflammation and edema in the muscle tissue.

Visualizations



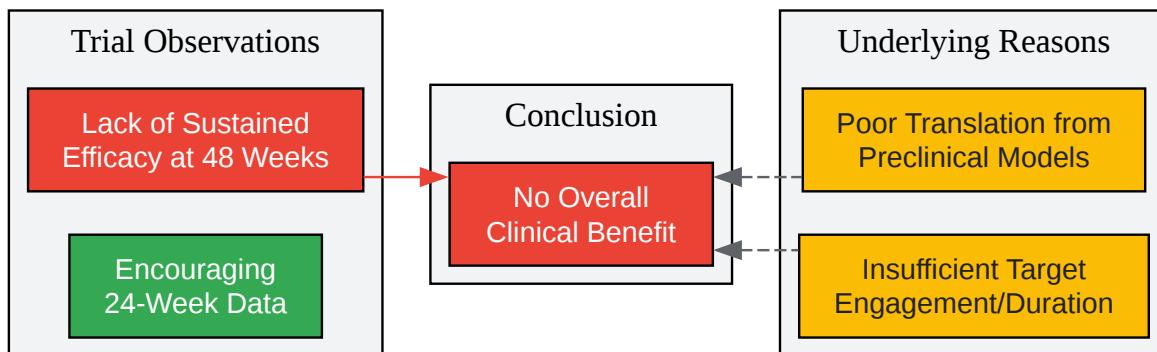
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Caption: Proposed mechanism of action of ezutromid.



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Caption: Simplified workflow of the PhaseOut DMD clinical trial.



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Caption: Logical relationship of the ezutromid trial failure.

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